molecular formula C22H18N2O5S B2784029 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide CAS No. 1115979-50-4

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2784029
CAS No.: 1115979-50-4
M. Wt: 422.46
InChI Key: SHWRSRLHKMTQCF-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound that features a quinoline core, a furan ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the phenylsulfonyl group. The furan-2-ylmethyl group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like acetic anhydride and a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The quinoline core can be reduced under hydrogenation conditions to yield tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include furan-2-carboxylic acid derivatives, tetrahydroquinoline derivatives, and various substituted sulfonyl compounds.

Scientific Research Applications

2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

    2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide: can be compared to other quinoline derivatives such as quinine, chloroquine, and quinacrine.

    Unique Features: The presence of the furan-2-ylmethyl group and the phenylsulfonyl group distinguishes it from other quinoline derivatives, potentially enhancing its biological activity and specificity.

Comparison with Similar Compounds

  • Quinine
  • Chloroquine
  • Quinacrine
  • 2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[(furan-2-yl)methyl]acetamide

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c25-21(23-14-17-8-6-12-29-17)15-24-19-11-5-4-7-16(19)13-20(22(24)26)30(27,28)18-9-2-1-3-10-18/h1-13H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWRSRLHKMTQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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